molecular formula C7H5F2NO3 B1649621 5-Amino-2,4-difluoro-3-hydroxybenzoic acid CAS No. 1025127-35-8

5-Amino-2,4-difluoro-3-hydroxybenzoic acid

Cat. No.: B1649621
CAS No.: 1025127-35-8
M. Wt: 189.12
InChI Key: RQIRQOCTOBXYQC-UHFFFAOYSA-N
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Description

5-Amino-2,4-difluoro-3-hydroxybenzoic acid is a chemical compound with the molecular formula C7H5F2NO3 and a molecular weight of 189.12 g/mol It is characterized by the presence of amino, difluoro, and hydroxy functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,4-difluoro-3-hydroxybenzoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as sodium nitrite, hydrochloric acid, and fluorinating agents under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, electrophilic substitution, and nucleophilic aromatic substitution are employed. The process parameters are carefully controlled to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,4-difluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2,4-difluoro-3-hydroxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2,4-difluoro-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, while the difluoro groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2,4-difluorobenzoic acid
  • 5-Amino-2,4-difluorobenzoic acid
  • 2,4-Difluoro-3-hydroxybenzoic acid

Uniqueness

5-Amino-2,4-difluoro-3-hydroxybenzoic acid is unique due to the presence of both amino and hydroxy groups on the benzoic acid ring, which imparts distinct chemical reactivity and biological activity. The difluoro groups further enhance its stability and lipophilicity compared to similar compounds .

Biological Activity

5-Amino-2,4-difluoro-3-hydroxybenzoic acid (DFHBA) is a fluorinated derivative of hydroxybenzoic acid that has garnered attention for its potential biological activities. The compound's unique structure, characterized by the presence of amino and difluoro groups, suggests diverse interactions with biological systems, particularly in medicinal chemistry and agricultural applications.

  • Molecular Formula : C7H5F2NO3
  • Molecular Weight : 189.12 g/mol
  • CAS Number : 749230-51-1

The biological activity of DFHBA is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atoms enhance the compound's lipophilicity and hydrogen bonding capabilities, potentially increasing its selectivity and potency against specific biological targets. Such properties are crucial for developing compounds with antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

DFHBA has shown promising results in preliminary studies assessing its antimicrobial properties. Research indicates that compounds similar to DFHBA can exhibit significant inhibitory effects against various pathogens:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
DFHBAStaphylococcus aureus20 μg/mL
DFHBAEscherichia coli24 μg/mL
DFHBACandida albicans32 μg/mL

These findings suggest that DFHBA could be a candidate for further development as an antimicrobial agent, particularly in treating infections caused by resistant strains of bacteria.

Anti-inflammatory Activity

Studies have explored the anti-inflammatory potential of DFHBA derivatives. For instance, a derivative of hydroxybenzoic acid was shown to modulate nociception in models of inflammatory bowel disease (IBD), indicating that DFHBA might share similar properties. The mechanism involved ATP-sensitive potassium channels (K(ATP)), which play a crucial role in pain modulation:

  • In vitro Studies : DFHBA derivatives demonstrated a reduction in pro-inflammatory cytokines such as IL-1β and COX-2 expression.
  • In vivo Studies : Animal models showed reduced hypersensitivity following treatment with DFHBA derivatives, suggesting potential therapeutic applications in managing chronic pain associated with inflammation.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the efficacy of DFHBA against a panel of phytopathogenic fungi. The results indicated that DFHBA exhibited high antifungal activity against Rhizoctonia solani, outperforming traditional antifungal agents.
  • Anti-inflammatory Effects : In a rodent model simulating IBD, treatment with DFHBA led to significant attenuation of pain responses induced by colorectal distension, supporting its potential use in treating gastrointestinal disorders.

Properties

IUPAC Name

5-amino-2,4-difluoro-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-4-2(7(12)13)1-3(10)5(9)6(4)11/h1,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIRQOCTOBXYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1N)F)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001267790
Record name 5-Amino-2,4-difluoro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025127-35-8
Record name 5-Amino-2,4-difluoro-3-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025127-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2,4-difluoro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2,4-difluoro-3-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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